PD-161570

説明

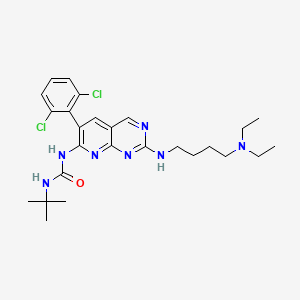

Structure

3D Structure

特性

IUPAC Name |

1-tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35Cl2N7O/c1-6-35(7-2)14-9-8-13-29-24-30-16-17-15-18(21-19(27)11-10-12-20(21)28)23(31-22(17)32-24)33-25(36)34-26(3,4)5/h10-12,15-16H,6-9,13-14H2,1-5H3,(H3,29,30,31,32,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVMEJKNLUWFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416145 | |

| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192705-80-9 | |

| Record name | N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 161570 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192705809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tert-butyl-3-[6-(2,6-dichlorophenyl)-2-[4-(diethylamino)butylamino]pyrido[2,3-d]pyrimidin-7-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192705-80-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PD-161570: A Technical Guide to its Mechanism of Action as a Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-161570 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), with a primary affinity for the Fibroblast Growth Factor Receptor 1 (FGF-1R).[1] It also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] This multi-targeted profile allows this compound to modulate key cellular processes including proliferation, angiogenesis, and signaling, making it a valuable tool for cancer research and drug development. This guide provides an in-depth overview of its mechanism of action, supported by quantitative data, signaling pathway diagrams, and a summary of the experimental approaches used for its characterization.

Core Mechanism of Action

This compound functions as a small molecule inhibitor that competitively binds to the ATP-binding pocket of the kinase domain of its target receptors. This action prevents the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary target of this compound is the FGF-1 receptor, a member of the FGFR family which plays a crucial role in normal development and cellular processes.[1] Dysregulation of FGFR signaling is implicated in various cancers.

In addition to its potent inhibition of FGFR1, this compound also targets other key tyrosine kinases involved in oncogenesis, including PDGFR, EGFR, and c-Src.[1] The inhibition of these pathways contributes to its anti-proliferative and anti-angiogenic effects.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and the inhibition constant (Ki) for its primary targets.

| Target | Parameter | Value | Reference |

| Human FGF-1 Receptor (FGFR1) | IC50 | 39.9 nM | [1][2] |

| Ki | 42 nM | [1][2] | |

| IC50 (Receptor Phosphorylation) | 622 nM | [1][2] | |

| PDGF Receptor (PDGFR) | IC50 | 262 nM - 310 nM | [1][2] |

| IC50 (PDGF-stimulated Autophosphorylation) | 450 nM | [1][2] | |

| EGF Receptor (EGFR) | IC50 | 240 nM - 3700 nM | [1][2] |

| c-Src Tyrosine Kinase | IC50 | 44 nM | [1][2] |

| PDGF-stimulated Vascular Smooth Muscle Cell (VSMC) Proliferation | IC50 (Day 8) | 0.3 µM | [1][2] |

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound disrupts key signaling cascades initiated by FGF, PDGF, and EGF. The following diagrams illustrate these pathways and a general workflow for assessing kinase inhibition.

Experimental Protocols

While detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available, the literature describes the general methodologies employed.

In Vitro Kinase Assays: The inhibitory activity of this compound against FGFR1, PDGFR, EGFR, and c-Src was likely determined using in vitro kinase assays. A general protocol for such an assay involves:

-

Preparation of Reagents: Recombinant human kinase domains of the target receptors are purified. A specific peptide substrate for the kinase is synthesized. ATP, often radiolabeled (e.g., γ-³²P-ATP), is used as the phosphate donor. This compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of this compound are incubated together in a suitable reaction buffer at an optimal temperature (e.g., 30°C) for a defined period.

-

Detection of Phosphorylation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved by methods such as filter binding assays, where the phosphorylated peptide binds to a filter membrane.

-

Quantification and Data Analysis: The amount of phosphorylated substrate is quantified, typically using a scintillation counter for radiolabeled assays. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays:

-

Receptor Phosphorylation Assays: To assess the inhibition of receptor autophosphorylation in a cellular context, cell lines overexpressing the target receptor (e.g., Sf9 insect cells overexpressing human FGF-1 receptor or A121 human ovarian carcinoma cells with constitutive FGFR1 phosphorylation) are used.[1][3]

-

Cells are treated with various concentrations of this compound.

-

For ligand-induced phosphorylation, cells are stimulated with the respective growth factor (e.g., PDGF).[1][2]

-

Cells are lysed, and the receptor of interest is immunoprecipitated.

-

The phosphorylation status of the receptor is determined by Western blotting using an anti-phosphotyrosine antibody.

-

The IC50 for the inhibition of receptor phosphorylation is calculated based on the densitometry of the Western blot bands.

-

-

Cell Proliferation Assays: The anti-proliferative effects of this compound are evaluated using cell lines whose growth is dependent on the targeted signaling pathways.

-

Cells, such as PDGF-stimulated vascular smooth muscle cells (VSMCs) or A121 ovarian carcinoma cells, are seeded in multi-well plates.[1][2][3]

-

The cells are treated with a range of this compound concentrations over several days.

-

Cell viability or proliferation is measured using assays such as MTT, XTT, or direct cell counting.

-

The IC50 for cell growth inhibition is determined from the dose-response curve.

-

-

Angiogenesis Assays: The inhibitory effect on angiogenesis is assessed using in vitro or in vivo models. The literature indicates that this compound can potently inhibit basic fibroblast growth factor (bFGF)-mediated angiogenesis.[1][2]

Conclusion

This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with high potency against FGFR1. Its ability to also inhibit PDGFR, EGFR, and c-Src makes it a valuable research tool for studying cellular signaling and for the preclinical investigation of anti-cancer therapies. The quantitative data and understanding of its mechanism of action provide a solid foundation for its application in a variety of research settings. Further investigation into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential.

References

PD-161570: A Technical Guide to a Potent FGF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-161570 is a potent and selective, ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor 1 (FGF-1R), a receptor tyrosine kinase critically involved in various cellular processes including proliferation, differentiation, and angiogenesis.[1][2] Dysregulation of the FGF signaling pathway is implicated in numerous pathologies, particularly in cancer, making FGFR inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, mechanism of action, relevant experimental protocols, and its effects on key signaling pathways.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against various protein tyrosine kinases.

| Target Kinase | Assay Type | Parameter | Value (nM) | Reference |

| FGF-1R | Kinase Assay | IC50 | 39.9 | [2] |

| Kinase Assay | Ki | 42 | [2] | |

| Cellular Assay (FGF-1R Phosphorylation) | IC50 | 622 | [2] | |

| PDGFR | Kinase Assay | IC50 | 310 | [2] |

| Cellular Assay (PDGF-stimulated Autophosphorylation) | IC50 | 450 | [2] | |

| EGFR | Kinase Assay | IC50 | 240 | [2] |

| c-Src | Kinase Assay | IC50 | 44 | [2] |

| PDGF-stimulated Vascular Smooth Muscle Cell Proliferation | Cellular Assay | IC50 | 300 | [2] |

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FGF-1R.[2] This competitive inhibition prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking FGF-1R autophosphorylation, this compound effectively abrogates the cellular signals that lead to proliferation and angiogenesis.[1][2]

Signaling Pathways

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) and a heparan sulfate proteoglycan (HSPG) co-receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and cellular responses. This compound, by inhibiting the initial autophosphorylation of FGFR1, blocks the initiation of these signaling events.

Caption: Inhibition of the FGFR1 signaling cascade by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound as an FGF-1R inhibitor.

FGF-1R Tyrosine Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on FGF-1R tyrosine kinase.

Caption: Workflow for an in vitro FGF-1R tyrosine kinase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Dilute recombinant human FGF-1R kinase domain to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the substrate, Poly(Glu,Tyr) 4:1, in water.

-

Prepare a stock solution of ATP and spike with γ-³²P-ATP.

-

Prepare serial dilutions of this compound in DMSO, then dilute further in the reaction buffer.

-

-

Kinase Reaction:

-

In a microtiter plate, add the diluted FGF-1R enzyme.

-

Add the various dilutions of this compound or DMSO (vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Poly(Glu,Tyr) substrate and γ-³²P-ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

-

-

Stopping the Reaction and Quantification:

-

Stop the reaction by adding an equal volume of phosphoric acid.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs).

Methodology:

-

Cell Seeding:

-

Culture VSMCs in appropriate growth medium.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for the desired duration (e.g., 8 days, with medium changes as necessary).

-

-

MTT Assay:

-

At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blotting for FGFR Phosphorylation

This protocol details a method to analyze the inhibitory effect of this compound on the phosphorylation of FGF-1R in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells that either overexpress human FGF-1R (e.g., Sf9 insect cells) or exhibit constitutive FGF-1R phosphorylation (e.g., A₁₂₁(p) human ovarian carcinoma cells).[2]

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Clarify the cell lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated FGFR (anti-phospho-FGFR).

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FGFR1.

-

Quantify the band intensities using densitometry and determine the extent of phosphorylation inhibition at different this compound concentrations.

-

Conclusion

This compound is a well-characterized, potent inhibitor of FGF-1R with significant selectivity over other related tyrosine kinases. Its ability to block FGF-1R autophosphorylation and subsequent downstream signaling pathways makes it an invaluable tool for studying the roles of FGF signaling in both normal physiology and disease states. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other potential FGFR inhibitors.

References

An In-depth Technical Guide to the ATP-Competitive Inhibition of PD-161570

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive inhibitor, PD-161570. It details its mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in kinase inhibitor drug discovery and development.

Core Concept: ATP-Competitive Inhibition by this compound

This compound is a potent, small-molecule inhibitor that functions by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of protein kinases. This mode of inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking the downstream signaling cascade. The chemical structure of this compound is 1-Tert-butyl-3-[6-(2,6-dichloro-phenyl)-2-(4-diethylamino-butylamino)-pyrido[2,3-d]pyrimidin-7-yl]-urea[1][2].

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and metabolism[3][4]. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.

The following diagram illustrates the fundamental principle of ATP-competitive inhibition by this compound.

Figure 1: Mechanism of ATP-Competitive Inhibition by this compound.

Quantitative Inhibitory Profile of this compound

This compound is a multi-kinase inhibitor, with its primary target being the Fibroblast Growth Factor Receptor 1 (FGFR1). However, it also exhibits inhibitory activity against other receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).

| Target Kinase | IC50 (nM) | Ki (nM) | Cellular Effect (IC50) |

| FGFR1 | 39.9[5][6] | 42[5][6] | 622 nM (Receptor Phosphorylation)[6][7][8] |

| PDGFR | 310[5][6] | - | 450 nM (PDGF-stimulated autophosphorylation)[5][6] |

| EGFR | 240[5][6] | - | - |

| c-Src | 44[5][6] | - | - |

| VSMC Proliferation | - | - | 300 nM (PDGF-stimulated)[5][6] |

Table 1: Summary of quantitative data for this compound inhibitory activity.

Impact on Cellular Signaling Pathways

By inhibiting FGFR, PDGFR, EGFR, and c-Src, this compound can modulate several critical downstream signaling pathways that are often dysregulated in cancer and other proliferative diseases. These pathways include the Ras-Raf-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway. The inhibition of these pathways ultimately leads to reduced cell proliferation, survival, and angiogenesis.

The following diagrams illustrate the key signaling cascades affected by this compound.

Figure 2: Inhibition of the FGFR Signaling Pathway by this compound.

Figure 3: Inhibition of PDGFR/EGFR Signaling by this compound.

Experimental Protocols

The characterization of a kinase inhibitor like this compound involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.

In Vitro Kinase Assay (Determination of IC50)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Materials:

-

Purified recombinant kinase (e.g., FGFR1, PDGFR, EGFR, c-Src)

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; phospho-specific antibody for ELISA-based assays; or luminescence-based ATP detection kits)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

Add the purified kinase to the wells of a 96-well plate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or 37°C).

-

Stop the reaction (e.g., by adding EDTA or a strong acid).

-

Quantify the amount of phosphorylated substrate or the amount of ATP consumed.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Phosphorylation Assay

This assay determines the ability of this compound to inhibit the autophosphorylation of a target receptor in a cellular context.

Materials:

-

Cell line overexpressing the target receptor (e.g., A121(p) human ovarian carcinoma cells for FGFR1)

-

Cell culture medium and supplements

-

This compound stock solution

-

Ligand for receptor stimulation (e.g., FGF-1, PDGF)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: primary antibody against the phosphorylated receptor and a secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Western blot or ELISA reagents

Procedure:

-

Seed the cells in multi-well plates and grow to a suitable confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce receptor autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Analyze the level of receptor phosphorylation using Western blotting or ELISA with a phospho-specific antibody.

-

Quantify the band or signal intensity and normalize to total protein or a loading control.

-

Calculate the percentage of inhibition of phosphorylation at each this compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines that are dependent on the signaling pathways targeted by the inhibitor.

Materials:

-

Cancer cell line of interest (e.g., vascular smooth muscle cells for PDGF-stimulated proliferation)

-

Complete cell culture medium

-

This compound stock solution

-

Reagents for measuring cell viability (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a low density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a prolonged period (e.g., 48-72 hours or up to 8 days).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Determine the IC50 value for cell proliferation.

Experimental Workflow

The development and characterization of a kinase inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular characterization.

Figure 4: General Workflow for Kinase Inhibitor Characterization.

This guide provides a foundational understanding of the ATP-competitive inhibitor this compound. For more detailed information, researchers are encouraged to consult the primary literature cited in this document.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sinobiological.com [sinobiological.com]

- 8. 7tmantibodies.com [7tmantibodies.com]

PD-161570: A Technical Guide to its Inhibition of PDGFR and EGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound PD-161570, focusing on its inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Core Concepts: PDGFR and EGFR Signaling

PDGFR and EGFR are receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, differentiation, survival, and migration. Dysregulation of their signaling pathways is a hallmark of many cancers, making them important targets for therapeutic intervention. Upon ligand binding, these receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for downstream signaling proteins, initiating cascades such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cellular responses. This compound is a small molecule inhibitor that has been shown to target the kinase activity of these receptors.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against various tyrosine kinases has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values for this compound against PDGFR, EGFR, and other relevant kinases for comparative analysis.

| Target Kinase | IC50 (nM) | Reference |

| PDGFRβ | 262 | [1][2][3] |

| PDGFR | 310 | [4][5][6][7] |

| EGFR | 240 | [4][5][6][7] |

| EGFR | 3700 | [1][2][3][8][9] |

Note: Discrepancies in IC50 values can arise from different experimental conditions and assay formats.

| Cellular Activity | IC50 (µM) | Cell Type | Reference |

| PDGF-stimulated autophosphorylation | 0.45 | - | [4][5] |

| PDGF-stimulated vascular smooth muscle cell proliferation | 0.3 | VSMCs | [4][5] |

Signaling Pathways and Inhibition

The following diagrams illustrate the canonical signaling pathways of PDGFR and EGFR and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are representative methodologies for key assays used to characterize the inhibitory activity of this compound.

In Vitro Kinase Assay (PDGFR/EGFR)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified PDGFR or EGFR kinase.

Materials:

-

Purified recombinant PDGFR or EGFR kinase domain

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

-

This compound stock solution (in DMSO)

-

96-well or 384-well plates

-

Plate reader (for non-radioactive methods) or scintillation counter (for radioactive methods)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Reaction Setup: To each well of the assay plate, add the test compound (this compound) or vehicle (DMSO control).

-

Add the purified kinase to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection:

-

Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescent Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a plate reader. The signal positively correlates with kinase activity.[10][11][12]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Autophosphorylation Assay

This assay measures the ability of this compound to inhibit ligand-induced autophosphorylation of PDGFR or EGFR in a cellular context.

Materials:

-

Cell line expressing the target receptor (e.g., A431 for EGFR)

-

Cell culture medium and supplements

-

This compound

-

Ligand (PDGF or EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-PDGFR/EGFR and anti-total-PDGFR/EGFR

-

Western blotting reagents and equipment or ELISA plates and reagents

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to near confluency. Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (PDGF or EGF) for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Detection (Western Blot):

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-phospho-receptor antibody.

-

Strip and re-probe the membrane with an anti-total-receptor antibody for loading control.

-

Visualize the bands and quantify the signal.

-

-

Detection (ELISA):

-

Coat ELISA plate wells with a capture antibody for the total receptor.

-

Add cell lysates to the wells.

-

Detect phosphorylated receptor using a specific detection antibody conjugated to an enzyme (e.g., HRP).

-

Add substrate and measure the signal.

-

-

Data Analysis: Normalize the phospho-receptor signal to the total receptor signal. Calculate the percentage of inhibition of autophosphorylation and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of cells that are dependent on PDGFR or EGFR signaling.

Materials:

-

Cell line with ligand-dependent proliferation (e.g., vascular smooth muscle cells for PDGF)

-

Cell culture medium

-

This compound

-

Ligand (PDGF or EGF)

-

Reagents for assessing cell viability/proliferation (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: After cell attachment, replace the medium with a low-serum medium containing various concentrations of this compound and the stimulating ligand. Include appropriate controls (no ligand, ligand with vehicle).

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 3-8 days).[5]

-

Quantification of Proliferation:

-

Add the proliferation reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against both PDGFR and EGFR. The provided data and protocols offer a foundational resource for researchers investigating the therapeutic potential and mechanism of action of this and similar compounds. The variability in reported IC50 values highlights the importance of standardized and well-characterized assay systems in drug discovery and development. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic utility.

References

- 1. This compound|192705-80-9|COA [dcchemicals.com]

- 2. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 192705-80-9 | EGFR | MOLNOVA [molnova.cn]

- 7. upload.ysbuy.com [upload.ysbuy.com]

- 8. rndsystems.com [rndsystems.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. promega.com.cn [promega.com.cn]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

PD-161570: A Technical Guide to its Effects on BMP and TGF-β Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-161570 is a potent, ATP-competitive kinase inhibitor, primarily recognized for its activity against Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src tyrosine kinases.[1][2][3][4][5][6] While its effects on these pathways are well-documented, its role as an inhibitor of the Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-β (TGF-β) signaling pathways is also noted, though less quantitatively characterized in publicly available literature. This technical guide provides a comprehensive overview of the known inhibitory profile of this compound and details the experimental methodologies required to fully elucidate its effects on the BMP and TGF-β signaling cascades.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of susceptible receptors, thereby preventing autophosphorylation and downstream signaling. This activity has positioned this compound as a valuable tool for studying cellular processes regulated by its primary targets, including cell proliferation, differentiation, and angiogenesis.

Quantitative Inhibitory Profile of this compound

The following table summarizes the known quantitative data for the inhibitory activity of this compound against various kinases. It is important to note the absence of specific IC50 or Ki values for BMP and TGF-β receptor kinases in the current body of scientific literature.

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| FGFR1 | Kinase Assay | 39.9 | 42 | [1][2] |

| PDGFR | Kinase Assay | 310 | - | [1][2] |

| EGFR | Kinase Assay | 240 | - | [1][2] |

| c-Src | Kinase Assay | 44 | - | [1][2] |

| FGFR Phosphorylation | Cell-based Assay | 622 | - | [1] |

| PDGFR Autophosphorylation | Cell-based Assay | 450 | - | [1][2] |

Overview of BMP and TGF-β Signaling Pathways

The BMP and TGF-β signaling pathways are crucial for a multitude of cellular processes, including embryonic development, tissue homeostasis, and disease pathogenesis. Both pathways utilize a conserved mechanism involving serine/threonine kinase receptors and intracellular SMAD effector proteins.

The TGF-β Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and activates the type I receptor, Activin receptor-Like Kinase 5 (ALK5), through phosphorylation. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

The BMP Signaling Pathway

Similar to TGF-β signaling, the BMP pathway is initiated by the binding of a BMP ligand to its type II receptor (BMPRII), which then recruits and phosphorylates a type I receptor (e.g., ALK2, ALK3, ALK6). The activated type I receptor phosphorylates R-SMADs 1, 5, and 8. These phosphorylated R-SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the expression of BMP target genes.

Experimental Protocols for Characterizing this compound Effects

To quantitatively assess the inhibitory effects of this compound on the BMP and TGF-β signaling pathways, a series of biochemical and cell-based assays are required.

Biochemical Kinase Assay for ALK5 and BMP Type I Receptors

This assay directly measures the ability of this compound to inhibit the kinase activity of purified recombinant ALK5 or BMP type I receptors (e.g., ALK2, ALK3, ALK6).

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this process by this compound is quantified.

Materials:

-

Recombinant human ALK5, ALK2, ALK3, or ALK6 kinase domain

-

Kinase substrate (e.g., a generic serine/threonine kinase substrate or a specific SMAD-derived peptide)

-

ATP

-

Kinase assay buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well microplates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based SMAD Phosphorylation Assay

This assay determines the effect of this compound on the phosphorylation of SMAD proteins in response to ligand stimulation in a cellular context.

Principle: The level of phosphorylated SMADs (pSMAD) is measured in cells treated with a BMP or TGF-β ligand in the presence or absence of this compound.

Methodology: Western Blotting

Materials:

-

Cell line responsive to BMP or TGF-β (e.g., HEK293, C2C12, HaCaT)

-

Recombinant human TGF-β1 or BMP-2

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against pSMAD2/3 or pSMAD1/5/8, and total SMAD2/3 or SMAD1/5/8

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TGF-β1 or BMP-2 for 30-60 minutes.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against pSMAD and total SMAD, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pSMAD signal to the total SMAD signal.

Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the SMAD signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of SMAD-responsive elements (SREs). Inhibition of the signaling pathway by this compound leads to a decrease in luciferase expression.

Materials:

-

HEK293T or other easily transfectable cells

-

SMAD-responsive luciferase reporter plasmid (e.g., SBE4-Luc for TGF-β, BRE-Luc for BMP)

-

A control plasmid expressing Renilla luciferase for normalization

-

Transfection reagent

-

Recombinant human TGF-β1 or BMP-2

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the SMAD-responsive luciferase reporter and the Renilla control plasmid.

-

After 24 hours, pre-treat the cells with serial dilutions of this compound for 1 hour.

-

Stimulate the cells with TGF-β1 or BMP-2 for 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Potential Mechanisms of Inhibition and Future Directions

Given that this compound is an ATP-competitive kinase inhibitor, it is highly probable that its inhibitory effect on the BMP and TGF-β signaling pathways is through direct interaction with the ATP-binding pocket of the type I receptor kinases (ALKs). The structural similarities between the kinase domains of FGFR, PDGFR, EGFR, and the ALK family of receptors could provide a basis for the off-target inhibition of BMP and TGF-β signaling by this compound.

To fully characterize the effects of this compound, further studies are warranted. These include:

-

Comprehensive Kinase Profiling: Screening this compound against a panel of ALK receptors to determine its selectivity profile within the TGF-β superfamily.

-

Structural Biology Studies: Co-crystallization of this compound with ALK5 and BMP type I receptors to elucidate the precise binding mode and identify key molecular interactions.

-

In Vivo Studies: Evaluation of the effects of this compound in animal models of diseases where BMP and TGF-β signaling are dysregulated.

Conclusion

This compound is a multi-targeted kinase inhibitor with a documented role in blocking BMP and TGF-β signaling. While specific quantitative data on its potency against these pathways is currently lacking in the public domain, the experimental protocols detailed in this guide provide a clear roadmap for researchers to thoroughly investigate these effects. A comprehensive understanding of the interactions between this compound and the BMP/TGF-β signaling cascades will be invaluable for its application as a research tool and for the potential development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Inhibition of FGF-1 receptor tyrosine kinase activity by PD 161570, a new protein-tyrosine kinase inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. axonmedchem.com [axonmedchem.com]

- 5. This compound|CAS 192705-80-9|DC Chemicals [dcchemicals.com]

- 6. This compound|192705-80-9|COA [dcchemicals.com]

The Role of PD-161570 in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-161570 is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, with a primary affinity for FGFR1. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. Fibroblast Growth Factors (FGFs) and their receptors are key regulators of angiogenesis. This technical guide provides an in-depth overview of the role of this compound in angiogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FGFR1 tyrosine kinase.[1] By binding to the ATP-binding pocket of the receptor's intracellular kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and downstream signaling substrates. This inhibition blocks the autophosphorylation of the receptor, a critical step in its activation, thereby abrogating the entire downstream signaling cascade that promotes angiogenesis.[1][2] While highly selective for FGFR1, this compound also exhibits inhibitory activity against other tyrosine kinases at higher concentrations, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src.[1][2][3]

Quantitative Data Summary

The inhibitory activity of this compound against various kinases and cellular processes has been quantified in several studies. The following tables summarize these key findings for easy comparison.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| FGFR1 | 39.9 - 40 | 42 | [1][2][3] |

| PDGFRβ | 262 - 310 | - | [1][2][3] |

| EGFR | 240 - 3700 | - | [1][2][3] |

| c-Src | 44 | - | [1] |

Table 2: Inhibition of Receptor Autophosphorylation by this compound

| Target | IC50 (nM) | Reference(s) |

| FGFR1 Autophosphorylation | 622 | [1][4] |

| PDGF-stimulated Autophosphorylation | 450 | [1] |

Table 3: Cellular Proliferation Inhibition by this compound

| Cell Type | Stimulus | IC50 (µM) | Experimental Conditions | Reference(s) |

| Vascular Smooth Muscle Cells (VSMCs) | PDGF | 0.3 | 8-day treatment | [1][2][5] |

Signaling Pathways

This compound primarily exerts its anti-angiogenic effects by inhibiting the FGFR1 signaling pathway. Upon binding of FGF ligands, such as basic FGF (bFGF), FGFR1 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival – all key processes in angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific quantitative data for this compound in some of these assays is not publicly available, these standard protocols can be adapted for its evaluation.

FGFR1 Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the kinase activity of FGFR1.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the FGFR1 kinase, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basal medium (e.g., EBM-2) with reduced serum

-

bFGF (basic Fibroblast Growth Factor)

-

This compound

-

Cell proliferation detection reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay - MTS)

-

96-well plates

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in basal medium with reduced serum for 4-6 hours.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) in the presence or absence of a stimulating concentration of bFGF (e.g., 10 ng/mL).

-

Incubate for 48-72 hours.

-

Add the MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Fibronectin

-

Basal medium with low serum (e.g., 0.5% FBS)

-

bFGF

-

This compound

-

Calcein AM or DAPI for cell staining

Procedure:

-

Coat the underside of the Transwell inserts with fibronectin.

-

Starve HUVECs in basal medium with low serum for 4-6 hours.

-

Resuspend the starved cells in basal medium containing different concentrations of this compound or DMSO and seed them into the upper chamber of the Transwell inserts.

-

Fill the lower chamber with basal medium containing a chemoattractant, such as bFGF (e.g., 20 ng/mL).

-

Incubate for 4-6 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert with Calcein AM or DAPI.

-

Count the number of migrated cells in several fields of view using a fluorescence microscope.

-

Quantify the inhibition of migration.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

HUVECs

-

Matrigel® Basement Membrane Matrix, growth factor reduced

-

Basal medium

-

bFGF

-

This compound

-

Calcein AM for visualization

-

96-well plates

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Harvest and resuspend HUVECs in basal medium containing different concentrations of this compound or DMSO, with or without bFGF.

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubate for 4-18 hours to allow for tube formation.

-

Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Matrigel Plug Assay

This assay evaluates the effect of this compound on angiogenesis in a living organism.

Materials:

-

Matrigel® Basement Membrane Matrix

-

bFGF

-

Heparin

-

This compound

-

Mice (e.g., C57BL/6)

-

Drabkin's reagent for hemoglobin measurement or anti-CD31 antibody for immunohistochemistry

Procedure:

-

Mix ice-cold liquid Matrigel with heparin and bFGF. This compound can be mixed directly into the Matrigel or administered systemically to the mice.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent as an indicator of blood vessel formation.

-

Immunohistochemistry: Fix, section, and stain the plugs with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.

-

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is another widely used in vivo model to assess angiogenesis.

Materials:

-

Fertilized chicken eggs

-

Thermostable, non-toxic filter discs (e.g., Whatman filter paper)

-

bFGF

-

This compound

-

Stereomicroscope with a camera

Procedure:

-

Incubate fertilized chicken eggs for 3 days.

-

Create a small window in the eggshell to expose the CAM.

-

Prepare filter discs saturated with bFGF and different concentrations of this compound or a vehicle control.

-

Place the filter discs on the CAM.

-

Reseal the window and incubate the eggs for another 2-3 days.

-

Observe and photograph the area around the filter disc under a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the area of neovascularization.

Conclusion

This compound is a potent inhibitor of FGFR1, a key driver of angiogenesis. The available quantitative data demonstrates its efficacy in inhibiting FGFR1 kinase activity, receptor autophosphorylation, and the proliferation of vascular-related cells. While direct quantitative evidence of its impact on endothelial cell migration and tube formation in publicly accessible literature is limited, the provided standard experimental protocols offer a framework for its further evaluation. The established anti-angiogenic properties of this compound, stemming from its targeted inhibition of the FGF/FGFR signaling axis, position it as a valuable tool for angiogenesis research and a potential candidate for the development of anti-angiogenic therapies. Further studies employing the detailed protocols outlined in this guide will be crucial to fully elucidate its therapeutic potential.

References

- 1. Keeping the Flow Going: FGFR1 Protects Vascular Patency by Inhibiting Occlusive Neointimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anti-Angiogenic and Anti-Proliferative Activity of Methyl Hydroxychalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flexibility maintains proliferation and migration of FGFR signaling-deficient lymphatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PD 161570 | FGFR | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

PD-161570: A Technical Guide to its Inhibition of Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-161570 is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs), playing a critical role in the modulation of cell proliferation and angiogenesis. This pyrido[2,3-d]pyrimidine derivative has demonstrated significant inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] Its ability to target these key signaling molecules makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it affects.

Mechanism of Action

This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors, primarily FGFR1.[2] This prevents the phosphorylation and subsequent activation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cell growth, survival, and proliferation. By inhibiting multiple RTKs, this compound can simultaneously disrupt several key pathways implicated in tumorigenesis and angiogenesis.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound against various kinases and its effect on cell proliferation.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| FGFR1 | 39.9 | 42 | [2] |

| PDGFR | 310 | - | [2] |

| EGFR | 240 | - | [2] |

| c-Src | 44 | - | [2] |

Table 2: Inhibition of Receptor Autophosphorylation by this compound

| Target Receptor | Cellular Context | IC50 (nM) | Reference(s) |

| FGF-1 Receptor | - | 622 | [2] |

| PDGF Receptor | PDGF-stimulated cells | 450 | [2] |

Table 3: Inhibition of Cell Proliferation by this compound

| Cell Line | Description | IC50 (µM) | Incubation Time | Reference(s) |

| Vascular Smooth Muscle Cells (VSMCs) | PDGF-stimulated | 0.3 | 8 days | [2] |

| A121(p) | Human Ovarian Carcinoma | Growth Blocked | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (FGFR1)

This protocol is designed to determine the IC50 value of this compound against FGFR1 kinase activity.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound

-

ATP (Adenosine Triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

In a 96-well plate, add the FGFR1 enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP for non-radioactive methods). The final ATP concentration should be at or near the Km for FGFR1.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

For radioactive assay: Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assay (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent. Add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of a chosen cell line (e.g., A121(p) human ovarian carcinoma cells).

Materials:

-

A121(p) cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed A121(p) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.

-

Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of ERK and Akt Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation status of key downstream signaling proteins.

Materials:

-

Cell line of interest (e.g., a cell line with activated FGFR, PDGFR, or EGFR)

-

This compound

-

Growth factors (e.g., FGF, PDGF, or EGF) if stimulation is required

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot apparatus

-

ECL (Enhanced Chemiluminescence) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and grow to 70-80% confluency. If necessary, serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

If required, stimulate the cells with the appropriate growth factor for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH).

-

Quantify the band intensities to determine the relative change in protein phosphorylation.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways inhibited by this compound.

Caption: this compound inhibits key signaling pathways controlling cell proliferation.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound's effects.

Logical Relationship

Caption: The logical cascade of this compound's mechanism of action.

References

PD-161570 in Ovarian Carcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PD-161570 is a potent, ATP-competitive small molecule inhibitor with significant activity against a panel of receptor tyrosine kinases implicated in the pathogenesis of ovarian carcinoma. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, effects on ovarian cancer cells, and the broader context of the signaling pathways it targets. The information is intended to support further research and development efforts in the field of ovarian cancer therapeutics.

Introduction to this compound

This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase c-Src.[1][2] The dysregulation of these signaling pathways is a known driver of tumorigenesis, proliferation, angiogenesis, and metastasis in various cancers, including ovarian carcinoma.[3][4][5] this compound has also been shown to inhibit bone morphogenetic proteins (BMPs) and TGF-β signaling.[2]

Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the catalytic domain of target kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.

Kinase Inhibition Profile

The inhibitory activity of this compound against key tyrosine kinases is summarized in the table below.

| Target Kinase | Inhibition Parameter | Value (nM) | Reference |

| FGFR1 | IC50 | 39.9 | [2] |

| Ki | 42 | [2] | |

| Receptor Phosphorylation IC50 | 622 | [2] | |

| PDGFR | IC50 | 310 | [2] |

| PDGF-stimulated Autophosphorylation IC50 | 450 | [2] | |

| EGFR | IC50 | 240 | [2] |

| c-Src | IC50 | 44 | [2] |

Table 1: Quantitative Inhibitory Activity of this compound

Preclinical Research in Ovarian Carcinoma

Research has demonstrated the direct effects of this compound on human ovarian carcinoma cells.

In Vitro Efficacy

In preclinical studies, this compound has been shown to:

-

Suppress the constitutive phosphorylation of the FGF-1 receptor in the human ovarian carcinoma cell line A121(p).[6][7]

-

Block the growth of A121(p) ovarian carcinoma cells in culture.[6][7]

The A121(p) cell line is derived from a human ovarian carcinosarcoma and has a doubling time of approximately 22 hours.[8]

Effects on Angiogenesis

By inhibiting key drivers of angiogenesis such as FGFR and PDGFR, this compound has the potential to disrupt tumor neovascularization.[3][5] Specifically, this compound has been shown to potently inhibit basic fibroblast growth factor (bFGF)-mediated angiogenesis.[6] It also inhibits PDGF-stimulated vascular smooth muscle cell proliferation in a dose-dependent manner, with an IC50 of 0.3 µM.[2]

Key Signaling Pathways in Ovarian Carcinoma Targeted by this compound

The following diagrams illustrate the signaling pathways known to be involved in ovarian cancer that are targeted by this compound.

Caption: this compound inhibits key signaling pathways in ovarian cancer.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound in ovarian cancer are not extensively published. The following are generalized protocols for key assays relevant to the evaluation of kinase inhibitors like this compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate ovarian cancer cells (e.g., A121(p)) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a typical cell proliferation (MTT) assay.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This type of assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

-

Kinase Reaction Setup: Prepare a reaction mixture containing the target kinase (e.g., FGFR1), its substrate, and ATP in a multi-well plate.

-

Inhibitor Addition: Add varying concentrations of this compound or a control to the reaction wells.

-

Reaction Incubation: Incubate the plate at a specified temperature to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

-

Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Determine the IC50 of this compound for the inhibition of the specific kinase.

Western Blot for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as FGFR1, in response to inhibitor treatment.

-

Cell Treatment: Culture ovarian cancer cells (e.g., A121(p)) and treat them with this compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FGFR1) and an antibody for the total protein as a loading control.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-